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2',3'-Dihydrophylloquinone -

2',3'-Dihydrophylloquinone

Catalog Number: EVT-1581356
CAS Number:
Molecular Formula: C31H48O2
Molecular Weight: 452.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dihydrophylloquinone is a derivative of phylloquinone, also known as vitamin K1. This compound is notable for its role in the biochemical pathways associated with vitamin K metabolism and its potential applications in various scientific fields. It is synthesized from phylloquinone during the processing of hydrogenated fats, which can lead to its presence in dietary sources.

Source

The primary source of 2',3'-dihydrophylloquinone is the hydrogenation of phylloquinone, commonly found in green leafy vegetables and certain oils. Its formation is particularly relevant in the food industry, where hydrogenated fats are used extensively. This compound can also be synthesized in laboratory settings for research purposes.

Classification

2',3'-Dihydrophylloquinone belongs to the class of compounds known as naphthoquinones, which are characterized by a naphthalene ring structure with various substituents. It is specifically classified as a reduced form of phylloquinone, possessing two fewer double bonds due to the saturation of the 2' and 3' positions on the naphthoquinone ring.

Synthesis Analysis

Methods

The synthesis of 2',3'-dihydrophylloquinone can be achieved through several methods, primarily involving the reduction of phylloquinone. One common approach includes hydrogenation processes that convert phylloquinone into its dihydro form.

Technical Details:

  1. Hydrogenation Reaction: Phylloquinone is subjected to hydrogen gas in the presence of catalysts such as palladium or platinum to facilitate the reduction at the 2' and 3' positions.
  2. Alternative Synthetic Routes: Recent studies have explored various synthetic pathways that involve modifying the side chains or introducing functional groups at specific positions on the naphthoquinone structure, enhancing its stability and biological activity .
Molecular Structure Analysis

Structure

The molecular structure of 2',3'-dihydrophylloquinone can be described as follows:

  • Chemical Formula: C31H42O2
  • Molecular Weight: Approximately 466.67 g/mol
  • Structural Features: The compound retains a naphthoquinone core similar to phylloquinone but has two additional hydrogen atoms at the 2' and 3' positions, resulting in a saturated system.

Data

The structural data can be represented in terms of bond lengths and angles typical for naphthoquinones, with emphasis on the reduced double bonds which influence its reactivity and biological properties.

Chemical Reactions Analysis

Reactions

2',3'-Dihydrophylloquinone participates in various chemical reactions primarily due to its naphthoquinone framework. Its reactivity includes:

  1. Redox Reactions: The compound can undergo oxidation back to phylloquinone or other derivatives depending on environmental conditions.
  2. Nucleophilic Additions: The electron-rich nature of the quinone system allows it to react with nucleophiles, forming adducts that may have biological significance.

Technical Details:

  • The reduction process during hydrogenation preserves certain functional groups while modifying others, leading to distinct reactivity profiles compared to its parent compound, phylloquinone .
Mechanism of Action

Process

The mechanism by which 2',3'-dihydrophylloquinone exerts its biological effects primarily involves its role as a cofactor in vitamin K-dependent carboxylation reactions. These reactions are crucial for synthesizing proteins involved in blood coagulation and bone metabolism.

Data

Research indicates that 2',3'-dihydrophylloquinone may influence vitamin K metabolism by acting as an intermediate or alternative substrate for enzymes involved in vitamin K recycling within cellular systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish oil or solid depending on purity and conditions.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but less soluble in water.

Chemical Properties

Relevant analyses indicate that the compound's stability influences its application potential in various formulations, particularly those requiring long shelf life .

Applications

Scientific Uses

2',3'-Dihydrophylloquinone has several applications in scientific research:

  1. Nutritional Studies: Investigated for its role in human nutrition, particularly regarding vitamin K status and metabolism.
  2. Pharmaceutical Research: Explored for potential therapeutic applications due to its biological activity related to coagulation factors.
  3. Analytical Chemistry: Used as an internal standard in high-performance liquid chromatography assays for quantifying vitamin K levels in biological samples .
Biosynthesis and Industrial Production

Hydrogenation of Phylloquinone in Food Processing

Partial hydrogenation of vegetable oils, a widespread industrial process to solidify fats and enhance shelf stability, chemically reduces phylloquinone (vitamin K₁) to 2',3'-dihydrophylloquinone (dK). This transformation occurs when phylloquinone-rich oils (e.g., soybean, canola, rapeseed) undergo catalytic hydrogenation under high pressure and temperature. During this process, the double bond in the phytyl side chain of phylloquinone becomes saturated, yielding dK while retaining the naphthoquinone ring [1] [6].

Food Sources and Concentrations:

  • Hydrogenated oils show dK concentrations up to 60–102 µg/100g, exceeding their residual phylloquinone content in products like shortenings and hard margarines [6].
  • Non-hydrogenated oils (e.g., olive, cottonseed) contain negligible dK but retain native phylloquinone (55–193 µg/100g) [1] [8].

Table 1: Impact of Hydrogenation on Vitamin K Isomers in Oils

Oil TypePhylloquinone (µg/100g)Dihydrophylloquinone (µg/100g)
Soybean (crude)1930
Soybean (hydrogenated)8459
Rapeseed (crude)1270
Rapeseed (hydrogenated)4572
Olive Oil550

Data compiled from analytical studies [1] [6] [8].

Correlation Between Trans Fatty Acid Formation and Dihydrophylloquinone Generation

The hydrogenation process concurrently generates trans fatty acids (TFAs) and dK. Both are unintended byproducts, and their concentrations correlate strongly (r > 0.85) due to shared reaction pathways [6] . Mechanistically, the same catalytic conditions that isomerize cis-unsaturated fatty acids to trans configurations also saturate phylloquinone’s side chain.

Key Evidence:

  • Margarines and spreads: Products with higher TFA content (e.g., hard stick margarines: TFA > 2g/serving) contained 102 µg/100g dK, whereas soft tub margarines (TFA < 0.5g/serving) had ≤15 µg/100g [6] .
  • Fast foods: French fries and nachos prepared with hydrogenated oils contained 59–60 µg/100g dK, directly linking industrial frying practices to dK intake [1] [4].
  • Plasma biomarker studies: In the Framingham Offspring Cohort, detectable plasma dK (>0.05 nmol/L) was 2.4× more likely in subjects within the highest quartile of TFA intake (P<0.001) [3] [6].

Table 2: Co-Occurrence of dK and TFAs in Hydrogenated Foods

Food ProductdK (µg/100g)TFA (% of total fats)Hydrogenation Status
Stick Margarine10215–25%Fully hydrogenated
Soft Tub Margarine160–1%Partially hydrogenated
Shortening8718–30%Fully hydrogenated
Fast Food French Fries5910–20%Partially hydrogenated

Data sourced from chromatographic analyses [1] [6] .

Quantification in Processed Foods: Margarines, Baked Goods, and Fast Foods

Dihydrophylloquinone is prevalent in foods made with partially or fully hydrogenated oils. High-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection is the standard analytical method, achieving detection limits of 0.5–1 µg/100g [6] [8].

Concentrations Across Food Categories:1. Margarines/Spreads:- Fat content dictates dK levels. Full-fat hydrogenated margarines average 80–102 µg/100g dK, while reduced-fat variants drop to 16–30 µg/100g [6].- Non-hydrogenated vegetable oil-based spreads contain negligible dK [6].2. Baked/Prepared Foods:- Doughnuts, breaded fish sticks, and baked goods: 16–60 µg/100g [1] [4].- dK predominates over phylloquinone in these items due to hydrogenated oil usage [4].3. Fast Foods:- French fries (59 µg/100g) and nachos (60 µg/100g) are significant sources [1] [4].4. Salad Dressings:- Oil-based dressings use non-hydrogenated oils, hence dK is typically undetectable [6] [8].

Table 3: dK in Processed Foods

Food CategoryRepresentative ItemsdK Range (µg/100g)
Margarines/SpreadsStick margarine80–102
Soft tub margarine16–30
Baked GoodsDoughnuts45–60
Breaded fish sticks16–20
Fast FoodsFrench fries, nachos59–60
Salad DressingsOil-based dressingsNot detected

Data derived from USDA analyses and peer-reviewed studies [1] [4] [6].

Properties

Product Name

2',3'-Dihydrophylloquinone

IUPAC Name

2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione

Molecular Formula

C31H48O2

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3/t23-,24-,25?/m1/s1

InChI Key

XOQNYHSBHIIJMQ-AEAWWFNXSA-N

Synonyms

2',3'-dihydrophylloquinone
dihydrophylloquinone
hydrophylloquinone

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C

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